molecular formula C14H10Cl2O2 B107067 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone CAS No. 129643-72-7

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone

Cat. No. B107067
M. Wt: 281.1 g/mol
InChI Key: KZGSCEBUKKTKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone is a compound with the molecular formula C14H10Cl2O2 . It is an important intermediate used for the synthesis of agrochemical difenoconazole . This compound serves as a reactant in the preparation of a fungicide that targets plant pathogenic fungi .


Molecular Structure Analysis

The crystal structure of 1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone is monoclinic, P 2 1 / c (no. 14), with dimensions a = 13.448 (7) Å, b = 7.6635 (5) Å, c = 13.638 (6) Å, β = 117.14 (6)°, V = 1250.7 (9) Å 3, Z = 4 .


Physical And Chemical Properties Analysis

The boiling point of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone is 369.2°C at 760 mmHg, and its melting point is 54-56°C . It is a white or off-white crystal .

Safety And Hazards

When handling 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

While there is limited information available on the future directions of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone, it is known to be an important intermediate in the synthesis of agrochemicals . As such, its future use may continue to be in the production of these and potentially other chemical compounds.

properties

IUPAC Name

1-[5-chloro-2-(4-chlorophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGSCEBUKKTKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone

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